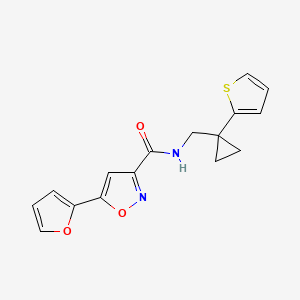

5-(1,3-benzodioxol-5-yl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Evaluation

One of the scientific research applications of tetrazole derivatives, including those related to 5-(1,3-benzodioxol-5-yl)-1H-tetrazole, involves their antibacterial and antifungal properties. A study conducted by Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel tetrazole derivatives and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Electrochemiluminescent Devices

Tetrazole derivatives have also been explored for their potential use in electrochemiluminescent devices. A study by Stagni et al. (2006) described the synthesis of ruthenium polypyridyl complexes containing tetrazole ligands, which showed promise in applications for electrochemiluminescent devices (Stagni et al., 2006).

Medicinal Chemistry and Drug Design

Tetrazoles, particularly 5-substituted 1H-tetrazoles, are notable for their use in medicinal chemistry. Mittal and Awasthi (2019) highlighted that tetrazoles have been used as a bioisosteric replacement for carboxylic acids in drug design. Clinical drugs such as losartan, cefazolin, and alfentanil contain the tetrazole moiety. This study provided a comprehensive overview of recent advancements in synthesizing 5-substituted 1H-tetrazoles (Mittal & Awasthi, 2019).

Synthesis of Tetrazole Derivatives

The synthesis of tetrazole derivatives, including those involving this compound, is a critical area of research. Reed and Jeanneret (2021) developed a straightforward approach for synthesizing a diverse array of 2,5-disubstituted tetrazoles, an important step in the wider application of tetrazole derivatives in various fields (Reed & Jeanneret, 2021).

Photographic Industry and Explosives

In addition to their applications in medicinal chemistry, tetrazoles are also used in the photographic industry and in explosives. Roh, Vávrová, and Hrabálek (2012) reviewed the preparation and functionalization of 5-substituted tetrazoles, discussing their roles in these industries (Roh, Vávrová, & Hrabálek, 2012).

Coordination Chemistry

Tetrazole derivatives have also found applications in coordination chemistry. Fleming et al. (2005) explored the reactions of bis(tetrazole) phenylenes, which are important for developing new materials and compounds in coordination chemistry (Fleming et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cells and biological context.

Molecular Mechanism

The molecular mechanism of action of 5-(1,3-benzodioxol-5-yl)-1H-tetrazole is not well-defined due to the limited research available. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c1-2-6-7(14-4-13-6)3-5(1)8-9-11-12-10-8/h1-3H,4H2,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZDBHMVHIGDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)

![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)

![N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2618024.png)

![1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2618027.png)